molecular formula C15H21Cl2NO4S2 B2956511 3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine CAS No. 1448059-16-2

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine

Cat. No.: B2956511
CAS No.: 1448059-16-2
M. Wt: 414.36
InChI Key: WRAQGHDJRKRFKK-UHFFFAOYSA-N
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Description

The compound 3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine features a pyrrolidine core substituted with two sulfonyl groups: a tert-butylsulfonyl moiety at position 3 and a 2,4-dichloro-5-methylphenylsulfonyl group at position 1. This structure combines steric bulk (from the tert-butyl group) with electron-withdrawing chlorine substituents and a methyl group on the aromatic ring. Such dual sulfonylation is rare in literature, though analogous pyrrolidine derivatives with sulfonyl or silyloxy substituents are documented in synthesis and medicinal chemistry contexts .

Properties

IUPAC Name

3-tert-butylsulfonyl-1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO4S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-6-5-11(9-18)23(19,20)15(2,3)4/h7-8,11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQGHDJRKRFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine is a compound with significant potential in pharmaceutical applications, particularly in the treatment of bacterial infections and as a scaffold for drug development. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H21Cl2NO4S2, with a molecular weight of 414.36 g/mol. The compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit potent antimicrobial effects. For instance, pyrrolidine derivatives have shown activity against biofilm-forming bacteria such as Staphylococcus aureus, which presents challenges in clinical settings due to antibiotic resistance. The compound's sulfonyl groups may enhance its ability to disrupt biofilm formation, thereby increasing susceptibility to conventional antibiotics .

The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and biofilm stability. The presence of multiple chlorine and sulfonyl groups may contribute to increased lipophilicity and membrane penetration, facilitating the compound's interaction with bacterial cells .

Study 1: Antibiofilm Activity

In a recent microbiological evaluation, a library of pyrrolidine derivatives was synthesized and tested for their ability to inhibit biofilm formation. The results demonstrated that certain derivatives exhibited low minimum biofilm eradication concentration (MBEC) values compared to their minimum inhibitory concentration (MIC) values, indicating their effectiveness in disrupting established biofilms .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the tert-butylsulfonyl group in enhancing the compound's antimicrobial properties. Variations in substituents on the pyrrolidine ring significantly influenced the biological activity, suggesting that careful modification of the chemical structure can yield compounds with improved efficacy against resistant bacterial strains .

Data Table: Biological Activity Comparison

Compound NameMIC (µg/mL)MBEC (µg/mL)Activity Against Biofilms
This compound832Moderate
Pyrrolidine derivative A416High
Pyrrolidine derivative B1664Low

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key analogs:

Substituent Effects on Pyrrolidine Core
Compound Name Substituents Key Features Reference
3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine derivatives - tert-Butyldimethylsilyloxy (TBS) group at position 3
- Halogen (Cl, Br, I) or methoxy groups on pyridine/pyrrolidine
- TBS groups enhance steric protection and stabilize intermediates in synthesis.
- Halogens improve electrophilicity for cross-coupling reactions.
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonamide} derivatives - Trifluoroethoxy and methyl groups on pyridine
- Benzimidazole-sulfonamide linkage
- Electron-withdrawing CF₃ groups increase metabolic stability.
- Sulfonamide linkages enhance binding to biological targets (e.g., enzymes).
3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine - TBS-protected hydroxymethyl group
- Trifluoropropyl-pyrazole substituent
- TBS groups facilitate stepwise deprotection in synthesis.
- Trifluoropropyl groups improve lipophilicity and bioavailability.

Key Observations :

  • The target compound’s tert-butylsulfonyl group provides greater steric hindrance and chemical stability compared to TBS-protected analogs, which are prone to hydrolysis under acidic conditions .

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